Cas no 864754-18-7 (4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine)

4-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine is a boronic ester derivative featuring a morpholine and pyrazole moiety. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its stability and reactivity as a boronate ester, which is widely utilized in Suzuki-Miyaura cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane group enhances its solubility in organic solvents and improves handling characteristics. The morpholine substituent contributes to its potential as a building block for drug discovery, offering favorable pharmacokinetic properties. Its well-defined structure and functional groups make it a versatile intermediate for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine structure
864754-18-7 structure
Product Name:4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
CAS No:864754-18-7
MF:C15H26BN3O3
MW:307.19624376297
MDL:MFCD08062342
CID:718690
PubChem ID:17749924
Update Time:2025-07-02

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine
    • 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester
    • 1-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLE-4-BORONIC ACID PINACOL ESTER
    • 3-Methacrylamidophenylboronic acid
    • 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]morpholine
    • Morpholine,4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]-
    • 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid
    • 1-(2-MORPHOLINOETHYL)-1H-PYRAZOLE-4-BORONIC ACID, PINACOL ESTER
    • 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
    • 1-(2-Morpholinoethyl)pyrazole-4-boronic Acid Pinacol Ester
    • 4-{2-[4-(4,4,5,5-tetramethy
    • 4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
    • 4-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]morpholine (ACI)
    • 1-(2-Morpholinoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)ethyl)morpholine
    • 4-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-yl]ethyl]morpholine
    • FBAPTUAEBQMVEY-UHFFFAOYSA-N
    • DTXSID70590084
    • AC-31775
    • EN300-212603
    • 1-(2-Morpholinoethyl)-1H-pyrazole-4-boronic acid pinacol ester, 97%
    • 864754-18-7
    • J-503051
    • SY023249
    • SCHEMBL20368
    • SB14655
    • MFCD08062342
    • CS-W012083
    • Z2037319487
    • 4-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-pyrazol-1-yl]ethyl}morpholine
    • AKOS015960188
    • 4-{2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-morpholine
    • (1-(2-MORPHOLINOETHYL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
    • 4-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl}morpholine
    • GS-5864
    • morpholine, 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl]-
    • 1-(2-morpholinoethyl)-1h-pyrazole-4-boronic acid,pinacol ester
    • MDL: MFCD08062342
    • Inchi: 1S/C15H26BN3O3/c1-14(2)15(3,4)22-16(21-14)13-11-17-19(12-13)6-5-18-7-9-20-10-8-18/h11-12H,5-10H2,1-4H3
    • InChI Key: FBAPTUAEBQMVEY-UHFFFAOYSA-N
    • SMILES: N1N(CCN2CCOCC2)C=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • Exact Mass: 307.20700
  • Monoisotopic Mass: 307.207
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.8

Experimental Properties

  • Density: 1.15±0.1 g/cm3 (20 ºC 760 Torr)
  • Melting Point: 89-94 °C
  • Boiling Point: 440.6°C at 760 mmHg
  • Flash Point: 220.3°C
  • Refractive Index: 1.545
  • PSA: 48.75000
  • LogP: 0.45240

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36-38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Pricemore >>

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4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  16 h, rt
Reference
N-Sulfonylanthranilic Acid Derivatives as Allosteric Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase
Yin, Zheng; et al, Journal of Medicinal Chemistry, 2009, 52(24), 7934-7937

Production Method 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  10 h, 78 °C
Reference
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors
Liu, Dandan; et al, Chinese Chemical Letters, 2022, 33(6), 2969-2974

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  24 h, reflux
Reference
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors
Wang, Haili; et al, Bioorganic & Medicinal Chemistry, 2020, 28(23),

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Raw materials

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Preparation Products

4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine Suppliers

Amadis Chemical Company Limited
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(CAS:864754-18-7)4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
Order Number:A863171
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:39
Price ($):581.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:864754-18-7)4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine
A863171
Purity:99%
Quantity:25g
Price ($):581.0
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